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Compound of Interest

Compound Name: GSK-364735 sodium

Cat. No.: B15567219 Get Quote

Technical Support Center: GSK-364735 Sodium
Experiments
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with GSK-
364735 sodium.

Frequently Asked Questions (FAQs)
Q1: What is GSK-364735 sodium and what is its primary mechanism of action?

GSK-364735 sodium is the sodium salt form of GSK-364735, a potent antiretroviral

compound.[1] Its primary mechanism of action is the inhibition of the human immunodeficiency

virus type 1 (HIV-1) integrase enzyme.[1] Specifically, it is a strand transfer inhibitor (INSTI),

meaning it blocks the step where the viral DNA is integrated into the host cell's genome.[1][2]

The "sodium" in the name refers to the salt form of the compound and does not indicate any

activity related to sodium channels or transporters.

Q2: What is the potency of GSK-364735 in typical in vitro and cellular assays?

GSK-364735 demonstrates potent inhibition of HIV-1 integrase and viral replication at

nanomolar concentrations. The half-maximal inhibitory concentration (IC50) against the

recombinant HIV-1 integrase in a strand transfer assay is approximately 8 ± 2 nM. In cellular
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assays, the 50% effective concentration (EC50) for inhibiting HIV replication is around 1.2 ± 0.4

nM in peripheral blood mononuclear cells (PBMCs) and 5 ± 1 nM in MT-4 cells.

Q3: Does the presence of human serum affect the potency of GSK-364735?

Yes, the antiviral potency of GSK-364735 is reduced in the presence of human serum. For

example, a 35-fold decrease in potency has been observed in the presence of 100% human

serum in an MT-4 cell assay. This is an important consideration for in vitro experiment design

and interpretation.

Q4: Are there known off-target effects for GSK-364735 or other integrase inhibitors?

While specific off-target effects for GSK-364735 are not extensively documented in the

provided search results, the broader class of integrase inhibitors has been associated with

certain unexpected effects. Some studies have reported neuropsychiatric side effects, such as

insomnia, anxiety, and depression, with other integrase inhibitors like dolutegravir. It is a good

practice to consider potential off-target effects in any new experimental system.

Troubleshooting Guides
Issue 1: Higher than Expected IC50/EC50 Values
(Reduced Potency)
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Possible Cause Troubleshooting Step

Compound Degradation or Precipitation: GSK-

364735 may have limited solubility or stability in

certain aqueous media.

- Ensure proper dissolution of the compound in

a suitable solvent (e.g., DMSO) before diluting

in culture media. - Prepare fresh stock solutions

regularly and store them under recommended

conditions. - Visually inspect media for any

signs of precipitation after adding the

compound. - Consider performing a solubility

test of GSK-364735 in your specific

experimental buffer or media.

Serum Protein Binding: As noted, human serum

can significantly decrease the apparent potency

of GSK-364735.

- If your assay requires serum, be aware of the

potential for reduced potency and consider this

when determining concentrations to test. - If

possible, conduct initial potency assays in

serum-free or low-serum conditions to establish

a baseline.

Development of Viral Resistance: Prolonged

exposure of HIV to integrase inhibitors can lead

to the selection of resistant viral strains.

- If working with replicating virus over extended

periods, consider sequencing the integrase

gene of the viral population to check for known

resistance mutations. - Test GSK-364735

against known resistant mutant viruses to

characterize its activity profile.

Assay Interference: Components in the assay

system could interfere with the compound or the

detection method.

- Run appropriate controls, including vehicle-

only controls and positive control inhibitors (e.g.,

raltegravir, elvitegravir). - If using a luciferase

reporter assay, check for any direct effect of

GSK-364735 on luciferase activity in a cell-free

system.

Issue 2: Inconsistent or Non-Reproducible Results
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Possible Cause Troubleshooting Step

Cell Health and Density: Variations in cell

health, passage number, or seeding density can

affect viral replication and compound efficacy.

- Maintain a consistent cell culture practice,

using cells within a defined passage number

range. - Ensure consistent cell seeding densities

across all experiments. - Regularly check for

mycoplasma contamination.

Virus Titer Variability: Inconsistent viral input can

lead to variability in assay readouts.

- Accurately titer your viral stocks before each

experiment. - Use a consistent multiplicity of

infection (MOI) for all infections.

Pipetting Errors: Inaccurate pipetting, especially

with serial dilutions, can introduce significant

errors.

- Use calibrated pipettes and proper pipetting

techniques. - Prepare master mixes of reagents

where possible to minimize pipetting steps.

Edge Effects in Plate-Based Assays:

Evaporation from wells on the outer edges of a

multi-well plate can concentrate reagents and

affect results.

- Avoid using the outer wells of the plate for

critical experimental samples. - Fill the outer

wells with sterile water or PBS to maintain

humidity.

Data Presentation
Table 1: In Vitro and Cellular Potency of GSK-364735

Assay Type
Target/Cell
Line

Potency Metric Value (nM) Reference

In Vitro Strand

Transfer Assay

Recombinant

HIV-1 Integrase
IC50 8 ± 2

Cellular Antiviral

Assay
PBMCs EC50 1.2 ± 0.4

Cellular Antiviral

Assay
MT-4 cells EC50 5 ± 1

Experimental Protocols
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In Vitro HIV-1 Integrase Strand Transfer Assay (ELISA-
based)
This protocol is a generalized method based on common procedures for measuring HIV-1

integrase activity.

Principle: This assay measures the ability of HIV-1 integrase to ligate a biotin-labeled donor

DNA substrate (representing the viral DNA) to a target DNA substrate coated on a plate.

Inhibition of this process by compounds like GSK-364735 results in a decreased signal.

Materials:

Recombinant HIV-1 Integrase

Biotinylated donor substrate DNA

Streptavidin-coated 96-well plates

Target DNA

Assay buffer

Wash buffer

Blocking solution

Streptavidin-HRP conjugate

TMB substrate

Stop solution

GSK-364735 sodium and control inhibitors

Procedure:

Plate Preparation: Coat streptavidin-coated 96-well plates with the biotinylated donor

substrate DNA.
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Blocking: Wash the plate and add a blocking solution to prevent non-specific binding.

Integrase Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow

binding to the donor DNA.

Inhibitor Addition: Add serial dilutions of GSK-364735 or control compounds to the wells.

Strand Transfer Reaction: Initiate the reaction by adding the target DNA. Incubate to allow

the integration reaction to occur.

Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP conjugate,

followed by TMB substrate.

Readout: Stop the reaction with a stop solution and measure the absorbance at the

appropriate wavelength.

Cellular HIV-1 Replication Assay (Luciferase Reporter)
This protocol describes a common method to assess the antiviral activity of compounds in a

cellular context.

Principle: This assay uses a recombinant HIV-1 virus that carries a luciferase reporter gene.

When the virus infects target cells and integrates its genetic material, the luciferase gene is

expressed. The level of luciferase activity is proportional to the extent of viral replication.

Antiviral compounds will reduce the luciferase signal.

Materials:

Target cells (e.g., TZM-bl cells)

Recombinant HIV-1 luciferase reporter virus

Cell culture medium

GSK-364735 sodium and control inhibitors

Luciferase assay reagent
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96-well cell culture plates

Luminometer

Procedure:

Cell Seeding: Seed target cells into a 96-well plate at a predetermined density and allow

them to adhere overnight.

Compound Addition: Add serial dilutions of GSK-364735 or control compounds to the cells

and incubate for a short period.

Infection: Add the HIV-1 luciferase reporter virus to the wells at a pre-determined MOI.

Incubation: Incubate the infected cells for a period sufficient for viral entry, reverse

transcription, integration, and reporter gene expression (typically 48-72 hours).

Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to

the manufacturer's instructions.

Readout: Measure the luminescence using a luminometer.
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Caption: Mechanism of action of GSK-364735 as an HIV-1 integrase inhibitor.
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Caption: Generalized workflows for in vitro and cellular assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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